Pyrrolidine-3-carboxylic acid

Catalog No.
S615049
CAS No.
59378-87-9
M.F
C5H9NO2
M. Wt
115.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrrolidine-3-carboxylic acid

CAS Number

59378-87-9

Product Name

Pyrrolidine-3-carboxylic acid

IUPAC Name

pyrrolidine-3-carboxylic acid

Molecular Formula

C5H9NO2

Molecular Weight

115.13 g/mol

InChI

InChI=1S/C5H9NO2/c7-5(8)4-1-2-6-3-4/h4,6H,1-3H2,(H,7,8)

InChI Key

JAEIBKXSIXOLOL-UHFFFAOYSA-N

SMILES

C1CNCC1C(=O)O

Synonyms

P-3-carboxylic acid, pyrrolidine-3-carboxylic acid, S-pyrrolidine-3-carboxylic acid

Canonical SMILES

C1CNCC1C(=O)O

The exact mass of the compound Pyrrolidine-3-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Pyrrolidine-3-carboxylic acid, commonly known as beta-proline, is a cyclic beta-amino acid characterized by a five-membered pyrrolidine ring with a carboxylic acid group at the C3 position. With a predicted pKa of approximately 4.47 for the carboxylic acid and 10.3 for the secondary amine, it exists primarily as a zwitterion at physiological pH. In industrial and pharmaceutical procurement, this compound is highly valued as a conformationally restricted chiral building block and a specialized organocatalyst. Unlike linear beta-amino acids or standard alpha-amino acids, its unique ring puckering and spatial arrangement of the amine and carboxylate groups provide distinct trajectories for substituents, making it a critical raw material for synthesizing peptidomimetics, targeted neuroactive compounds, and advanced catalytic systems where precise stereochemical control is required [1].

Substituting pyrrolidine-3-carboxylic acid with its alpha-amino acid isomer (L-proline), its six-membered homolog (nipecotic acid), or linear beta-amino acids (like beta-alanine) fundamentally alters process outcomes and product viability. In organocatalysis, L-proline typically directs carbon-carbon bond formations to yield syn-diastereomers, whereas pyrrolidine-3-carboxylic acid is structurally required to access the complementary anti-diastereomers. Furthermore, in medicinal chemistry, replacing the rigid pyrrolidine-3-carboxylic acid scaffold with linear GABA analogs results in a loss of conformational restriction around the N-C-alpha bond, drastically altering target binding affinity for specific transporters like mGAT1. Consequently, buyers cannot use these cheaper or more common analogs when the specific geometric trajectory of the C3-carboxylate is critical for the downstream application's performance [1].

Avoidance of Parasitic Dead-Ends in Enamine Organocatalysis

In self-assembled enamine-type organocatalytic systems, the choice of the amino acid scaffold dictates the stability of the catalytic cycle. Research demonstrates that simple L-proline-derived amides react with ketones to form imidazolidinones, which act as a parasitic dead-end, sequestering the catalyst and halting the reaction with aldehydes. In contrast, catalysts prepared from (S)-pyrrolidine-3-carboxylic acid are completely immune to this imidazolidinone formation. This structural immunity allows for uninterrupted enamine intermediate formation, enabling high-conversion nitro-Michael reactions that would otherwise stall or require massive catalyst loading when using standard proline derivatives[1].

Evidence DimensionSusceptibility to parasitic imidazolidinone formation
Target Compound DataImmune (0% dead-end formation), enabling high-conversion nitro-Michael reactions
Comparator Or BaselineL-proline-derived amides (form stable imidazolidinone dead-ends)
Quantified DifferenceComplete prevention of catalyst sequestration
ConditionsSelf-assembled enamine catalysis with ketones and aldehydes (nitro-Michael reaction)

Selecting this specific beta-amino acid prevents catalyst deactivation, drastically improving turnover numbers and process yields in complex asymmetric syntheses.

Conformational Trajectory in Peptidomimetic Backbone Folding

When incorporated into peptide backbones (e.g., endomorphin analogues), pyrrolidine-3-carboxylic acid (beta-proline) provides a distinct conformational signature compared to both L-proline and azetidine-3-carboxylic acid (3Aze). While L-proline heavily restricts rotation around the N-C-alpha bond to induce tight beta-turns, pyrrolidine-3-carboxylic acid shifts the carboxylate vector by one carbon, maintaining the secondary amine's cyclic rigidity but altering the hydrogen-bonding network. Compared to the 4-membered 3Aze ring, the 5-membered pyrrolidine-3-carboxylic acid ring exhibits increased puckering, which reduces backbone flexibility and strongly influences the spatial orientation of adjacent pharmacophores without the steric bulk of larger piperidine rings [1].

Evidence DimensionRing puckering and backbone flexibility
Target Compound Data5-membered puckered ring (maintains secondary amine rigidity with shifted carboxylate vector)
Comparator Or BaselineAzetidine-3-carboxylic acid (planar/highly flexible) and L-proline (alpha-residue trajectory)
Quantified DifferenceAlters spatial trajectory of adjacent pharmacophores without the extreme steric clash of 6-membered rings
ConditionsPeptide backbone incorporation (e.g., Pro2 substitution in endomorphins)

This specific scaffold is essential for medicinal chemists needing to fine-tune peptide folding and receptor binding affinities where standard alpha-proline fails.

Substrate Specificity in Biocatalytic Enantioselective Synthesis

The synthesis of enantiopure cyclic amino acids often relies on nitrilase-catalyzed hydrolysis of the corresponding nitriles. Pyrrolidine-3-carboxylic acid precursors (e.g., 3-cyanopyrrolidine derivatives) exhibit strong substrate compatibility with commercially available nitrilases, yielding the target beta-amino acid with high enantiomeric excess (ee > 90%). In stark contrast, carbocyclic beta-amino nitrile analogs bearing the amino group in an exocyclic position are completely unreactive (non-substrates) under identical biocatalytic conditions. This strictly diverging reactivity highlights the unique electronic and steric environment of the pyrrolidine-3-carboxylic acid scaffold, making it highly processable via green biocatalytic routes [1].

Evidence DimensionNitrilase substrate reactivity
Target Compound DataHighly reactive substrate (ee > 90%)
Comparator Or BaselineCarbocyclic beta-amino nitrile analogs (non-substrates, 0% conversion)
Quantified DifferenceAbsolute difference in enzymatic conversion capability
ConditionsNitrilase-catalyzed hydrolysis of heterocyclic vs. carbocyclic nitriles

Ensures that procurement of the nitrile precursor for this specific compound can be seamlessly integrated into highly efficient, enantioselective biocatalytic manufacturing workflows.

Asymmetric Organocatalysis for Complex Molecule Synthesis

Directly leveraging its immunity to imidazolidinone dead-end formation, (S)- and (R)-pyrrolidine-3-carboxylic acid are highly effective catalysts for nitro-Michael and anti-selective Mannich reactions. Buyers should procure this compound when standard L-proline catalysts suffer from low turnover or unwanted syn-diastereoselectivity [1].

Scaffold for Conformationally Restricted GABA Analogs

Due to its unique 5-membered ring puckering and beta-amino acid profile, this compound is highly suited as a core building block for synthesizing restricted analogs of pregabalin and inhibitors of the GABA transporter. It is the required choice over linear GABA or 6-membered nipecotic acid when optimizing the spatial trajectory of lipophilic substituents is necessary [2].

Peptidomimetic Library Development

Pyrrolidine-3-carboxylic acid is utilized to replace standard proline residues in therapeutic peptides. Its distinct carboxylate vector and cyclic rigidity allow medicinal chemists to systematically alter peptide folding and improve proteolytic stability without the excessive flexibility of azetidine derivatives [2].

Biocatalytic Manufacturing of Chiral Intermediates

The nitrile precursors of pyrrolidine-3-carboxylic acid are highly compatible with nitrilase-catalyzed hydrolysis. Industrial buyers can leverage this compound's specific reactivity profile to establish scalable, enantioselective, and green biocatalytic manufacturing workflows that are impossible with exocyclic carbocyclic analogs [3].

XLogP3

-3.2

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H318 (97.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

3-pyrrolidinecarboxylic acid

Dates

Last modified: 08-15-2023

Explore Compound Types